(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester
Description
“(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester” is a synthetic intermediate in medicinal chemistry, characterized by a tert-butyl carbamate group attached to a 3-chloro-5-fluorophenyl scaffold. This compound is structurally analogous to tert-butyl carbamates widely used as amine-protecting groups or building blocks in drug discovery. These analogs are often employed in coupling reactions, fragment-based drug design, and as precursors for bioactive molecules .
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CCTXSNQWBVUAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-chloro-5-fluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Hydrolysis: Yields 3-chloro-5-fluorophenylcarbamic acid and tert-butyl alcohol.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: Amino groups (e.g., 756839-26-6) increase polarity and hydrogen-bonding capacity, while ethynyl groups (e.g., 2279122-61-9) enable modular derivatization via click chemistry .
- Heterocycles : Isoxazole or pyridine rings (e.g., 154016-57-6, 154048-89-2) introduce rigidity and influence solubility .
Functional Group Influence on Reactivity
- Electron-Withdrawing Groups (Cl, F, CF₃) : These substituents decrease electron density, stabilizing the carbamate group against hydrolysis but may hinder nucleophilic aromatic substitution. For example, trifluoromethyl groups (2279122-61-9) strongly deactivate the ring .
- Amino Groups: The 2-amino-5-fluoro analog (756839-26-6) is primed for amide bond formation or diazotization, contrasting with the target compound’s lack of a free amine .
- Halogens (Br, I) : Bromine and iodine in analogs like 154016-57-6 and 154048-89-2 enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas chloro/fluoro groups in the target compound are less reactive in such transformations .
Structural Features and Pharmacological Relevance
- Fluorine Substitution : Fluorine in the 5-position (common in analogs like 756839-26-6 and the target compound) improves bioavailability and membrane permeability due to its small size and high electronegativity .
- tert-Butyl Carbamate Stability : This group protects amines from degradation during synthesis. Bulkier substituents (e.g., trifluoromethyl in 2279122-61-9) may increase steric hindrance, slowing deprotection .
Biological Activity
(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester, also known by its chemical structure, is an organic compound with potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester
- Molecular Formula : C11H14ClFNO2
- Molecular Weight : 245.68 g/mol
The biological activity of (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its lipophilicity, which may improve membrane permeability and facilitate interaction with cellular components.
Biological Activities
-
Antimicrobial Activity
- Several studies have reported that derivatives of carbamic acids exhibit significant antimicrobial properties. The presence of halogen atoms like chlorine and fluorine in the structure is often linked to increased potency against various bacterial strains.
- A study indicated that compounds similar to (3-Chloro-5-fluorophenyl)-carbamic acid showed effective inhibition against Gram-positive and Gram-negative bacteria .
-
Anticancer Properties
- Research has demonstrated that carbamic acid derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structural characteristics were found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models.
- A notable case study revealed that a related compound exhibited an IC50 value of 25.72 μM in MCF cell lines, indicating significant cytotoxicity .
- Enzyme Inhibition
Research Findings and Case Studies
| Study | Biological Activity | Model | Concentration | Effect |
|---|---|---|---|---|
| Study 1 | Antimicrobial | Gram-positive bacteria | 50 µg/mL | Significant inhibition |
| Study 2 | Anticancer | MCF cell line | 25.72 µM | Induced apoptosis |
| Study 3 | Enzyme inhibition | CDK assay | 10 µM | Reduced enzyme activity |
Q & A
Basic Questions
Q. What are the common synthetic routes for (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves coupling a substituted phenylamine with a tert-butyl carbamate group. For example, tert-butyl carbamates are synthesized via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine or DMAP). For halogenated derivatives, Suzuki-Miyaura coupling may be employed to introduce aryl groups, followed by Boc protection .
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc₂O, Et₃N, DCM | Boc protection of amine |
| 2 | Suzuki coupling (Pd catalyst, base) | Aryl group introduction |
| 3 | Hydrogenation (H₂, Pd/C) | Reduction of intermediates |
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure, particularly the tert-butyl group (~1.3 ppm for CH₃) and carbamate carbonyl (~155 ppm). Aromatic protons and halogens (Cl/F) are identified via splitting patterns and coupling constants .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., MH⁺ peaks) and fragmentation patterns .
- Chiral Analysis : For enantiomerically pure derivatives, optical rotation ([α]D) and chiral HPLC are used .
Q. What are the recommended storage and handling conditions?
- Stability : The compound is stable at room temperature but sensitive to strong acids/bases and oxidizing agents. Hydrolysis of the carbamate group can occur under acidic or basic conditions .
- Storage : Store in a cool, dry place (<25°C) with desiccants. Use amber glass vials to prevent photodegradation .
- Safety : Non-hazardous under normal conditions, but use PPE (gloves, goggles) to avoid irritation during handling .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for halogenated aryl intermediates?
- Methodological Insights :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for coupling halogenated aryl boronic acids. Evidence from a related compound (4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) shows that ligand choice (e.g., XPhos) improves yield in sterically hindered systems .
- Base and Solvent : Use K₂CO₃ or Cs₂CO₃ in THF/water mixtures for optimal reactivity. Microwave-assisted synthesis can reduce reaction time .
- Challenges : Competing protodeboronation in fluorinated substrates requires careful control of pH and temperature.
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Case Study : In a study of tert-butyl carbamates, discrepancies in ¹³C NMR carbonyl shifts (~152–155 ppm) were resolved by comparing crystal structures and DFT calculations. Steric effects from the tert-butyl group can deshield the carbamate carbonyl .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
- X-ray Crystallography : Definitive proof of stereochemistry and substituent positioning .
Q. What are the challenges in scaling up synthesis for pharmacological studies?
- Key Issues :
- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or flow chemistry .
- Yield Optimization : Multi-step syntheses (e.g., coupling + Boc protection) often have cumulative yield losses. Process optimization (e.g., one-pot reactions) is critical .
- Regioselectivity : Competing reactions in halogenated substrates require precise stoichiometry and temperature control .
Q. How does the tert-butyl carbamate group influence stability and reactivity in biological assays?
- Stability Profile :
| Condition | Effect | Evidence |
|---|---|---|
| Acidic (pH <3) | Rapid hydrolysis to free amine | |
| Basic (pH >10) | Slow degradation over 24 hours | |
| Oxidative (H₂O₂) | Stable under mild conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
